Etretinate

Catalog No.
S527624
CAS No.
54350-48-0
M.F
C23H30O3
M. Wt
354.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etretinate

CAS Number

54350-48-0

Product Name

Etretinate

IUPAC Name

ethyl (2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoate

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+

InChI Key

HQMNCQVAMBCHCO-DJRRULDNSA-N

SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Solubility

Soluble in DMSO

Synonyms

B10 9359, B10-9359, B109359, Ethyl Etrinoate, Etretinate, Etrinoate, Ethyl, Ro 10 9359, Ro 10-9359, Ro 109359, Ro-10-9359, Ro109359, Tigason, Tigazon

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(C(=C(C=C1C)OC)C)C

Description

The exact mass of the compound Etretinate is 354.2195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 297936. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids. It belongs to the ontological category of retinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Etretinate belongs to a class of drugs called retinoids, which are synthetic derivatives of vitamin A. The exact mechanism by which Etretinate works in psoriasis is not fully understood, but research suggests it influences keratinocyte proliferation (cell growth) and differentiation (maturation) within the skin []. Studies have also shown Etretinate's potential to modulate the immune system, potentially reducing inflammation associated with psoriasis [].

Clinical Efficacy

Early clinical research demonstrated Etretinate's effectiveness in treating severe psoriasis, leading to significant improvements in symptoms like redness, scaling, and plaque formation []. Compared to other treatments available at the time, Etretinate offered longer-lasting remission and improved quality of life for psoriasis patients [].

Limitations and Safety Concerns

While initially promising, research also revealed significant side effects associated with Etretinate use. These included teratogenicity (birth defects) in pregnant women, cheilitis (inflammation of the lips), and hepatotoxicity (liver damage) []. Due to these safety concerns, Etretinate has largely been withdrawn from the market, with safer and more targeted retinoid therapies being preferred for psoriasis treatment.

Etretinate is a synthetic retinoid, specifically an aromatic retinoid, that was developed by Hoffmann–La Roche and approved by the U.S. Food and Drug Administration in 1986 for the treatment of severe psoriasis. Its chemical formula is C23H30O3C_{23}H_{30}O_{3}, with a molecular weight of approximately 354.49 g/mol. Etretinate is characterized as a highly lipophilic compound, which allows it to be stored in adipose tissue and released over time, resulting in prolonged effects even after discontinuation of therapy. The drug was withdrawn from the market in Canada in 1996 and in the United States in 1998 due to significant teratogenic risks, although it remains available in Japan under the trade name Tigason .

The exact mechanism by which Etretinate treats psoriasis is not fully understood. However, it's believed to work by regulating the growth and differentiation of skin cells (keratinocytes) []. Like other retinoids, it likely binds to retinoic acid receptors, influencing gene expression related to cell proliferation and differentiation [].

The primary safety concern with Etretinate is its teratogenicity. Studies have shown a high risk of severe birth defects in children born to women who were pregnant while taking Etretinate []. Due to this risk, strict precautions are necessary for women using Etretinate, including effective contraception for extended periods after stopping the medication.

Other potential side effects include:

  • Liver damage (hepatitis)
  • Increased pressure on the brain (pseudotumor cerebri)
  • Dry skin and mucous membranes []
  • Bone malformations []

Etretinate undergoes extensive metabolism, primarily through first-pass metabolism to form its active acid metabolite, acitretin. The metabolic pathway includes:

  • Conversion to 13-cis acid form.
  • Formation of chain-shortened breakdown products and conjugates.
  • Excretion of these metabolites, which are mostly inactive .

The compound also interacts with various biochemical pathways, including the modulation of retinoic acid receptors that regulate gene expression related to cell proliferation and differentiation .

Etretinate exhibits keratolytic properties, making it effective in treating skin conditions characterized by abnormal keratinization, such as psoriasis. Its mechanism of action involves:

  • Binding to retinoic acid receptors, which helps normalize the growth cycle of skin cells.
  • Potential immunomodulatory and anti-inflammatory effects.
  • Inhibition of ornithine decarboxylase, leading to decreased polyamine synthesis and keratinization .

Etretinate is synthesized through the esterification of retinoic acid with an appropriate alcohol. The synthesis generally involves:

  • Formation of Retinoic Acid: Starting from vitamin A or its derivatives.
  • Esterification Reaction: Reacting retinoic acid with ethanol or other alcohols to form etretinate.

The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Etretinate's interactions can be categorized into pharmacokinetic and pharmacodynamic aspects:

  • Pharmacokinetics: Etretinate is highly protein-bound (>99%), predominantly to lipoproteins, which affects its distribution and elimination. The drug's long half-life complicates dosing regimens and requires monitoring for potential side effects.
  • Pharmacodynamics: The drug may enhance the binding of cyclic adenosine monophosphate (cAMP) to protein kinases, influencing various cellular processes related to skin cell differentiation .

Etretinate belongs to a class of compounds known as retinoids. Here are some similar compounds along with their unique characteristics:

Compound NameCharacteristicsUnique Aspects
AcitretinActive metabolite of etretinate; shorter half-life (~50 hours).Less lipophilic; safer alternative for psoriasis treatment.
TazaroteneTopical retinoid used for acne and psoriasis; selective retinoic acid receptor modulator.Lower systemic absorption; less risk of systemic side effects.
IsotretinoinUsed primarily for severe acne; affects sebaceous gland activity.Known for significant teratogenic risks; different clinical applications compared to etretinate.
RetinolNatural form of vitamin A; used in cosmetic formulations for skin health.Non-prescription; less potent but safer for general use.

Etretinate's uniqueness lies in its long half-life and potent keratolytic properties, making it effective but also necessitating caution due to its teratogenic potential .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

Crystals

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Exact Mass

354.21949481 g/mol

Monoisotopic Mass

354.21949481 g/mol

Heavy Atom Count

26

LogP

log Kow = 8.43 /Estimated/

Appearance

Solid powder

Melting Point

104-105
104-105 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

65M2UDR9AG

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (25%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of severe psoriasis in adults.

Therapeutic Uses

Antipsoriatic
Etretinate is indicated for the treatment of severe recalcitrant psoriasis, including the erythrodermic and generalized pustular types, in patients who are unresponsive to or intolerant of the standard therapies. /Included in US product labeling/
Etretinate is used for the treatment of severe, intractable oral lichen planus. /NOT included in use product labeling/
Etretinate is also used in correcting severe intractable forms of keratinization disorders, such as: dermatoses, ichthyosiform; erythroderma, congenital ichthyosiform; ichthyosis, lamellar, and other ichthyoses; keratosis follicularis (Darier's disease); keratosis palmaris et plantaris; pityriasis rubra pilaris (PRP); pustulosis, palmoplanter. /NOT included in US product labeling/

Pharmacology

The active metabolite responsible for etretinate's effects, acitretin, is a retinoid. Retinoids have a structure similar to vitamin A and are involved in the normal growth of skin cells. Acitretin works by inhibiting the excessive cell growth and keratinisation (process by which skin cells become thickened due to the deposition of a protein within them) seen in psoriasis. It therefore reduces the thickening of the skin, plaque formation and scaling.

MeSH Pharmacological Classification

Keratolytic Agents

ATC Code

D - Dermatologicals
D05 - Antipsoriatics
D05B - Antipsoriatics for systemic use
D05BB - Retinoids for treatment of psoriasis
D05BB01 - Etretinate

Mechanism of Action

The mechanism of action of the active metabolite, acitretin, is unknown, however it is believed to work by targeting specific receptors (retinoid receptors) in the skin which help normalize the growth cycle of skin cells.

KEGG Target based Classification of Drugs

Nuclear receptors
Hepatocyte nuclear factor 4 like receptors
Retinoid X receptor (RXR)
NR2B (RXR) [HSA:6256 6257 6258] [KO:K08524 K08525 K08526]

Vapor Pressure

2.2X10-7 mm Hg @ 25 °C /Estimated/

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

54350-48-0

Absorption Distribution and Excretion

Absorbed in the small intestine. Studies in normal volunteers indicate that the absorption of etretinate is greater in patients consuming whole milk or a high-fat diet than in patients in a fasting state.
Concentrations of etretinate and its active metabolite in epidermal specimens obtained after 1 to 36 months of therapy were a function of location; subcutis much greater than serum greater than epidermis greater than dermis.
Etretinate accumulates in high concentrations in adipose tissue, especially in the liver and in subcutaneous fat. Liver concentrations of etretinate in patients who had received therapy for six months were generally higher than accompanying plasma concentrations and tended to be higher still in livers with a higher degree of fatty infiltration.
Studies in normal volunteers indicate that the absorption of etretinate is greater in patients consuming whole milk or a high-fat diet than in patients in a fasting state.
Etretinate is absorbed in the small intestine.
For more Absorption, Distribution and Excretion (Complete) data for ETRETINATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Extensively metabolized, with significant first-pass metabolism to the pharmacologically active acid form. Subsequent metabolism results in the inactive 13-cis acid form, chain-shortened breakdown products, and conjugates that are ultimately excreted.
The aromatic retinoid acitretin is the primary active metabolite of etretinate, and in this study the ethyl esterification of acitretin to etretinate using [(14)C]acitretin and human liver microsomes /was investigated/. ... This study demonstrated that in the presence of ethanol the ethyl esterification of acitretin to etretinate proceeds via formation of acitretinoyl-CoA. Predicting clearance of acitretin in vivo via this unique metabolic pathway will be a challenge, as the intracellular concentration of ethanol could never be predicted with any degree of accuracy in humans.

Wikipedia

Etretinate
Phenylacetylcarbinol

Drug Warnings

Pregnancy risk category: X /CONTRAINDICATED IN PREGNANCY. Studies in animals or humans, or investigational or post-marketing reports, have demonstrated positive evidence of fetal abnormalities or risk which clearly outweights any possible benefit to the patient./
Etretinate is contraindicated during pregnancy, since it has caused major human fetal abnormalities, including meningomyelocele; meningoencephalocoele; multiple synostoses; facial dysmorphia; syndactyly; absence of terminal phalanges; malformations of hip, ankle, and forearm; abnormalities of the heart and thymus; low set ears; high palate; decreased cranial volume; and alterations of the skull and cervical vertebrae.
... It has not been determined how long pregnancy should be avoided after discontinuation of treatment; patients have been followed for a long as 2 years after treatment was discontinued, and fetal abnormalities associated with etretinate have occurred during this 2 year period. Therefore, etretinate should not be used in women who plan to have children in the future.
In women of childbearing potential, etretinate should not be used until the possibility of pregnancy is ruled out. In addition, etretinate should not be used in women who, while undergoing treatment and for an indefinite period of time thereafter, are deemed unreliable in their use of contraception or who may not use reliable contraception.
For more Drug Warnings (Complete) data for ETRETINATE (13 total), please visit the HSDB record page.

Biological Half Life

In one study, the apparent terminal half-life of etretinate after 6 months of therapy was approximately 120 days. In another study of 47 patients who had undergone chronic therapy with etretinate, 5 patients had detectable serum drug concentrations (0.5 to 12 ng/mL) 2.1 to 2.9 years after therapy was completed.
In one study, the apparent terminal half life of etretinate after 6 months of therapy was approximately 120 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: W. Bollag et al, DE 2414619; US 4105681 and US 4215215 (1974, 1978, 1980 all to Hoffmann-La Roche)

General Manufacturing Information

Withdrawn from the US market in March 1998 and the Canadian market in January 1996.

Clinical Laboratory Methods

HPLC determination in plasma

Interactions

/Concurrent use of etretinate with tetracyclines/ may increase the potential for pseudotumor cerebri.
Concurrent use /with other photosensitizing medications/ may cause additive photosensitizing effects.
Concurrent use with other hepatotoxic medications, especially methotrexate, may increase the potential for hepatotoxicity.
/Concurrent use of etretinate with isotretinoin, tretinoin, or vitamin A/ may result in additive toxic effects.
For more Interactions (Complete) data for ETRETINATE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Akasaka E, Mabuchi T, Manabe Y, Yahagi E, Yamada-Hiruma A, Yamaoka H, Kojima T, Kato M, Ikoma N, Ozawa A, Haruki Y. Long-term efficacy of psoriasis vulgaris treatments: analysis of treatment with topical corticosteroid and/or vitamin D3 analog, oral cyclosporin, etretinate and phototherapy over a 35-year period, 1975-2010. J Dermatol. 2013 Apr;40(4):238-43. doi: 10.1111/1346-8138.12069. Epub 2013 Jan 21. PubMed PMID: 23330814.
2: Stern RS, Fitzgerald E, Ellis CN, Lowe N, Goldfarb MT, Baughman RD. The safety of etretinate as long-term therapy for psoriasis: results of the etretinate follow-up study. J Am Acad Dermatol. 1995 Jul;33(1):44-52. PubMed PMID: 7601945.
3: Larsen FG, Jakobsen P, Larsen CG, Nørgaard A, Kragballe K, Nielsen-Kudsk F. Single dose pharmacokinetics of etretin and etretinate in psoriatic patients. Pharmacol Toxicol. 1987 Aug;61(2):85-8. PubMed PMID: 2959917.
4: Jakobsen P, Larsen FG, Larsen CG. Simultaneous determination of the aromatic retinoids etretin and etretinate and their main metabolites by reversed-phase liquid chromatography. J Chromatogr. 1987 Apr 10;415(2):413-8. PubMed PMID: 2953748.
5: Kochhar DM, Penner JD, Minutella LM. Biotransformation of etretinate and developmental toxicity of etretin and other aromatic retinoids in teratogenesis bioassays. Drug Metab Dispos. 1989 Nov-Dec;17(6):618-24. PubMed PMID: 2575497.
6: Browman GP, Arnold A, Booker L, Johnstone B, Skingley P, Levine MN. Etretinate blood levels in monitoring of compliance and contamination in a chemoprevention trial. J Natl Cancer Inst. 1989 May 10;81(10):795-8. PubMed PMID: 2654406.
7: Larsen FG, Jakobsen P, Larsen CG, Kragballe K, Nielsen-Kudsk F. Pharmacokinetics of etretin and etretinate during long-term treatment of psoriasis patients. Pharmacol Toxicol. 1988 Mar;62(3):159-65. PubMed PMID: 2967472.
8: Bjerke JR, Geiger JM. Acitretin versus etretinate in severe psoriasis. A double-blind randomized Nordic multicenter study in 168 patients. Acta Derm Venereol Suppl (Stockh). 1989;146:206-7. PubMed PMID: 2532847.
9: Lawrence CM, Marks J, Parker S, Shuster S. A comparison of PUVA-etretinate and PUVA-placebo for palmoplantar pustular psoriasis. Br J Dermatol. 1984 Feb;110(2):221-6. PubMed PMID: 6696838.
10: Shahidullah M, Tham SN, Goh CL. Etretinate therapy for psoriasis and other keratinizing disorders: a 10-year retrospective study in Singapore. Int J Dermatol. 1993 Sep;32(9):686-9. PubMed PMID: 7691773.
11: Giannetti A, Coppini M, Bertazzoni MG, Califano A, Altieri E, Pazzaglia A, Lega M, Lombardo M, Pelfini C, Veller Fornasa C, Rabbiosi G, Cespa M. Clinical trial of the efficacy and safety of oral etretinate with calcipotriol cream compared with etretinate alone in moderate-severe psoriasis. J Eur Acad Dermatol Venereol. 1999 Sep;13(2):91-5. PubMed PMID: 10568486.
12: Happle R, Traupe H, Bounameaux Y, Fisch T. [Teratogenic effects of etretinate in humans]. Dtsch Med Wochenschr. 1984 Sep 28;109(39):1476-80. German. PubMed PMID: 6479047.
13: Christiansen JV, Holm P, Reymann F, Thestrup-Pedersen K. Patients' acceptance of etretinate therapy. A retrospective survey of long-term etretinate therapy in chronic keratotic and pustular skin diseases. Dermatologica. 1984;168(3):122-6. PubMed PMID: 6714503.
14: Ellis CN, Hermann RC, Gorsulowsky DC, Goldfarb MT, Voorhees JJ. Etretinate therapy reduces inpatient treatment of psoriasis. J Am Acad Dermatol. 1987 Nov;17(5 Pt 1):787-91. PubMed PMID: 3680657.
15: Colburn WA, Gibson DM, Rodriguez LC, Buggé CJ, Blumenthal HP. Effect of meals on the kinetics of etretinate. J Clin Pharmacol. 1985 Nov-Dec;25(8):583-9. PubMed PMID: 3841130.
16: Rosén K, Mobacken H, Swanbeck G. PUVA, etretinate, and PUVA-etretinate therapy for pustulosis palmoplantaris. A placebo-controlled comparative trial. Arch Dermatol. 1987 Jul;123(7):885-9. PubMed PMID: 3300565.
17: DiGiovanna JJ, Gross EG, McClean SW, Ruddel ME, Gantt G, Peck GL. Etretinate: effect of milk intake on absorption. J Invest Dermatol. 1984 Jun;82(6):636-40. PubMed PMID: 6233379.
18: Lambert WE, Meyer E, De Leenheer AP, De Bersaques J, Kint AH. Pharmacokinetics and drug interactions of etretinate and acitretin. J Am Acad Dermatol. 1992 Dec;27(6 Pt 2):S19-22. PubMed PMID: 1460119.
19: Kragballe K, Jansén CT, Geiger JM, Bjerke JR, Falk ES, Gip L, Hjorth N, Lauharanta J, Mork NJ, Reunala T, et al. A double-blind comparison of acitretin and etretinate in the treatment of severe psoriasis. Results of a Nordic multicentre study. Acta Derm Venereol. 1989;69(1):35-40. PubMed PMID: 2563606.
20: Seppälä J, Laulainen M, Reunala T. Comparison of etretinate (Tigason) and parenteral gold in the treatment of psoriatic arthropathy. Clin Rheumatol. 1988 Dec;7(4):498-503. PubMed PMID: 3149925.

Explore Compound Types